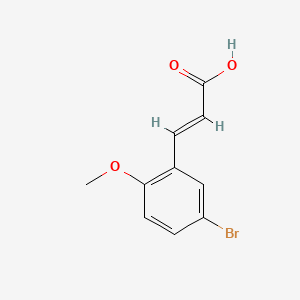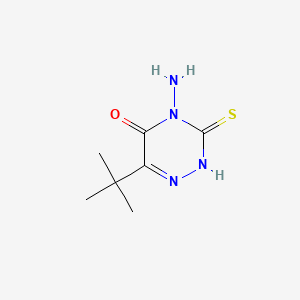![molecular formula C12H16ClN3O3S B1269053 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 332400-85-8](/img/structure/B1269053.png)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide" and its derivatives involves multiple steps, starting from ethyl piperidine-4-carboxylate. The process includes the formation of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, conversion to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, and subsequent reactions with alkyl/aryl sulfonyl chlorides. This method demonstrates a versatile approach to synthesizing a variety of sulfonyl piperidine derivatives with potential biological activities (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a similar sulfonyl piperidine derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the compound's stereochemical aspects (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide" derivatives includes their ability to undergo various chemical transformations. For example, these compounds have been evaluated for their enzyme inhibition activities, demonstrating potential as AChE and BChE inhibitors. Molecular docking studies have been conducted to explore their binding interactions with these enzymes, indicating their therapeutic potential (Khalid, Rehman, & Abbasi, 2014).
Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide derivatives have been explored for their potential in treating type II diabetes. Research focused on synthesizing derivatives of 1,2,4-triazoles, including compounds with the 1-[(4-Chlorophenyl)sulfonyl]piperidine structure. These compounds exhibited significant inhibition of the α-glucosidase enzyme, outperforming acarbose, a standard treatment for type II diabetes (Aziz ur-Rehman et al., 2018).
Antibacterial Activity
Some derivatives of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide have shown promising antibacterial potentials. One study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores with this compound, evaluating their effectiveness against various bacterial strains (Kashif Iqbal et al., 2017).
Enzyme Inhibition for Neurological Diseases
This compound's derivatives were also synthesized and screened for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial in the treatment of neurological disorders such as Alzheimer’s disease (H. Khalid, A. Rehman, M. Abbasi, 2014).
Antioxidant and Anticancer Properties
Research into sulfonyl hydrazone scaffolds incorporating piperidine rings, such as 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide, has revealed their antioxidant capacities and potential anticholinesterase activity, valuable for developing treatments against cancer and other oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Antimicrobial Activity in Agriculture
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, particularly against pathogens affecting tomato plants, demonstrating its potential in agricultural applications (K. Vinaya et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWIKXAQKSKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342320 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
CAS RN |
332400-85-8 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



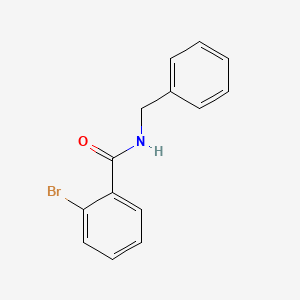




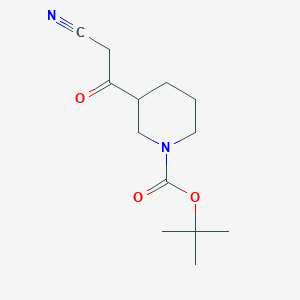



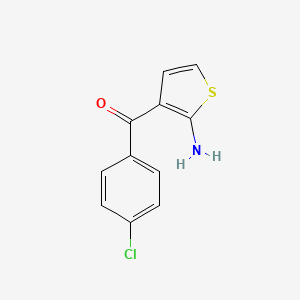
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

